molecular formula C30H35FN8O B3325741 Cimpuciclib CAS No. 2202767-78-8

Cimpuciclib

Cat. No.: B3325741
CAS No.: 2202767-78-8
M. Wt: 542.6 g/mol
InChI Key: FDSYOFCVZBGPOV-UHFFFAOYSA-N
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Description

Cimpuciclib is a synthetic organic compound known for its role as a cyclin-dependent kinase inhibitor and antineoplastic agent. It is primarily used in scientific research to study its effects on cell cycle regulation and cancer treatment. The compound has a molecular formula of C30H35FN8O and a molecular weight of 542.663 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cimpuciclib involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route is proprietary and often involves the use of advanced organic synthesis techniques.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and surfactants like Tween 80 .

Chemical Reactions Analysis

Types of Reactions: Cimpuciclib undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated products.

Scientific Research Applications

Cimpuciclib has a wide range of applications in scientific research, including:

    Chemistry: Used to study the mechanisms of cyclin-dependent kinase inhibition and its effects on cell cycle regulation.

    Biology: Investigated for its role in cell proliferation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antineoplastic properties.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Cimpuciclib is often compared with other cyclin-dependent kinase inhibitors, such as:

    Ribociclib: Another selective CDK4/6 inhibitor with similar antineoplastic properties.

    Palbociclib: A CDK4/6 inhibitor used in the treatment of breast cancer.

    Abemaciclib: Known for its broader spectrum of activity against CDK4/6 and other kinases.

Uniqueness: this compound is unique due to its high selectivity for CDK4/6 and its potent antineoplastic activity. It has shown promising results in preclinical studies, particularly in inhibiting the proliferation of cancer cells and inducing tumor regression .

Comparison with Similar Compounds

  • Ribociclib
  • Palbociclib
  • Abemaciclib

Cimpuciclib’s unique properties and potent activity make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

[4-(cyclopropylamino)piperidin-1-yl]-[6-[[5-fluoro-4-(2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-yl]amino]-2-methylpyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35FN8O/c1-17(2)39-19(4)34-25-9-5-20(15-26(25)39)28-24(31)16-32-30(37-28)36-27-10-8-23(18(3)33-27)29(40)38-13-11-22(12-14-38)35-21-6-7-21/h5,8-10,15-17,21-22,35H,6-7,11-14H2,1-4H3,(H,32,33,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSYOFCVZBGPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC2=NC=C(C(=N2)C3=CC4=C(C=C3)N=C(N4C(C)C)C)F)C(=O)N5CCC(CC5)NC6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2202767-78-8
Record name Cimpuciclib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2202767788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CIMPUCICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPX6CRU43V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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